molecular formula C27H29N3O6S B1192387 BJJF078

BJJF078

Cat. No.: B1192387
M. Wt: 523.6
InChI Key: IJRQXDUGUAWTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BJJF078 is a potent inhibitor of recombinant human and mouse Transglutaminase enzyme activity, mainly TG2 and the close related enzyme TG1.

Scientific Research Applications

Management Systems in Scientific Research

A significant application of BJJF078 is found in the development of scientific research management information systems. Zhu Jie-yun (2010) emphasizes the design of such systems within the B/S/D framework, enhancing data consistency and safety, and modernizing scientific management work (Zhu Jie-yun, 2010). Daiwen Wu (2022) also highlights the use of this compound in the application and management of scientific research projects, noting its stability and ease of operation (Daiwen Wu, 2022).

Frameworks and Technologies in Scientific Research

This compound plays a role in the development of specific frameworks and technologies for scientific research. Appelbe et al. (2007) discuss the challenges in developing scientific applications and the role of scientific software frameworks, comparing and contrasting existing frameworks and extrapolating trends (Appelbe, Moresi, Quenette, & Simter, 2007). Yao et al. (2017) introduce a unit testing framework (UTF) for legacy Earth model scientific code, highlighting the importance of data analysis and processing efficiency (Yao, Wang, Sun, & Zhong, 2017).

Data Sharing and Collaboration in Research

Research on data sharing practices and perceptions, such as the work of Tenopir et al. (2011), is crucial in understanding the role of this compound in facilitating collaboration and data sharing among scientists. This study explores the barriers and enablers of data sharing, highlighting the importance of accessibility and preservation (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).

Impact on Specific Scientific Domains

This compound's impact extends to specific domains, such as marine science and technology. Harden‐Davies (2016) examines the role of the Intergovernmental Oceanographic Commission in advancing governance of marine biodiversity, highlighting the importance of this compound in scientific research and technology transfer in this field (Harden‐Davies, 2016).

Educational Applications

This compound also finds application in educational contexts, like the study by Afriana, Permanasari, and Fitriani (2016), which integrates Project-Based Learning (PjBL) with STEM to enhance students' scientific literacy, demonstrating the role of this compound in educational methodologies (Afriana, Permanasari, & Fitriani, 2016).

Properties

Molecular Formula

C27H29N3O6S

Molecular Weight

523.6

IUPAC Name

N-(5-((4-Acrylamidopiperidin-1-yl)sulfonyl)naphthalen-1-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C27H29N3O6S/c1-4-26(31)28-19-13-15-30(16-14-19)37(33,34)25-10-6-7-20-21(25)8-5-9-22(20)29-27(32)18-11-12-23(35-2)24(17-18)36-3/h4-12,17,19H,1,13-16H2,2-3H3,(H,28,31)(H,29,32)

InChI Key

IJRQXDUGUAWTNT-UHFFFAOYSA-N

SMILES

O=C(NC1=C2C=CC=C(S(=O)(N3CCC(NC(C=C)=O)CC3)=O)C2=CC=C1)C4=CC=C(OC)C(OC)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BJJF-078;  BJJF 078;  BJJF078

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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